molecular formula C7H8N2O2 B1298174 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid CAS No. 5932-32-1

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Cat. No. B1298174
CAS RN: 5932-32-1
M. Wt: 152.15 g/mol
InChI Key: FCYBBDFUBSEGMX-UHFFFAOYSA-N
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Description

The compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is a chemical structure that is part of a broader class of compounds known for their interesting chemical and pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, has been achieved through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes . This method has been extended to more versatile derivatives, indicating a potential pathway for synthesizing the compound . The process involves creating a five-membered ring, which is a structural feature of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of a cyclopenta[c]pyrazole ring. The structure elucidation of related compounds has been performed using spectroscopic data, including NMR techniques, infrared, and high-resolution mass spectroscopy . These techniques would likely be applicable in analyzing the molecular structure of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid as well.

Chemical Reactions Analysis

An unexpected intramolecular cyclization and phosphonylation reaction was observed in the synthesis of related pyrazolo[3,4-b]quinoline derivatives, leading to the formation of a new six-member lactam ring and a tetracyclic ring system . This indicates that compounds with similar structures can undergo unexpected reactions under certain conditions, which could be relevant when considering the reactivity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not directly discussed in the provided papers. However, the full characterization of related compounds, including their ester and carboxylic acid precursors, suggests that a detailed analysis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid would involve similar techniques to determine its physical state, solubility, stability, and reactivity . The use of X-ray diffraction data has also been mentioned as a tool for confirming proposed structures, which could be useful for the compound .

Scientific Research Applications

Synthesis and Chemical Applications

  • Development of Scalable Synthesis Methods : A practical and efficient synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole has been developed, starting from commercially available components. This synthesis involves a one-pot process, highlighting its scalability and practicality for industrial applications (Wilson et al., 2009).

  • Synthesis of Substituted Pyrazoles : Synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles has been achieved through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes. This process extends to the production of versatile 3-bromo derivatives (Winters et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • Antibacterial Activity : A study on the synthesis and antibacterial activity of a tetracyclic pyridone carboxylic acid variant has shown significant inhibitory activity on DNA gyrase from Escherichia coli and demonstrated potent antibacterial properties against both Gram-positive and -negative bacteria, except Pseudomonas aeruginosa (Jinbo et al., 1993).

  • Peptide Bond Replacements : The use of 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids as peptide bond replacements has been explored, with these acids being prepared by 1,3-dipolar cycloaddition. This has implications for the development of pseudotri- and tetrapeptides (Jones et al., 2011).

Safety and Hazards

The compound is classified as an irritant . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-4-2-1-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBBDFUBSEGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974746
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884497-47-6, 5932-32-1
Record name 2,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydro-3-cyclopentapyrazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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